![molecular formula C4H10N2O3S B1336180 4-Hydrazinyl-1,1-dioxothiolan-3-ol CAS No. 874-47-5](/img/structure/B1336180.png)
4-Hydrazinyl-1,1-dioxothiolan-3-ol
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Description
4-Hydrazinyl-1,1-dioxothiolan-3-ol is a useful research compound. Its molecular formula is C4H10N2O3S and its molecular weight is 166.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Hydrazinyl-1,1-dioxothiolan-3-ol is acetylcholinesterase (AChE) . AChE is a critical enzyme in the central nervous system, playing an efficient role in terminating impulse transmission by hydrolyzing the neurotransmitter acetylcholine in various cholinergic pathways .
Mode of Action
The compound interacts with its target, AChE, in a competitive manner . This means that it competes with acetylcholine for the active site of the enzyme, thereby inhibiting the enzyme’s activity . The unwinding of a substrate in a process depending mainly on ATP gradient in a 5’-to-3’ direction is the main mode of action .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathways in both the peripheral and central nervous systems . This can lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The result of the action of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
Biological Activity
4-Hydrazinyl-1,1-dioxothiolan-3-ol, also known as 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Material : Tetrahydrothiophene is used as the base compound.
- Hydroxylation : The tetrahydrothiophene undergoes hydroxylation to introduce a hydroxyl group at the 4-position.
- Hydrazinylation : The hydroxylated compound is reacted with hydrazine to incorporate the hydrazinyl group at the 3-position.
- Oxidation : This step introduces the 1,1-dioxide functional group through oxidation.
- Salt Formation : The final product is often converted into a dihydrochloride salt for stability and ease of handling.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : By binding to active sites, it may inhibit key enzymes involved in various metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
Biological Activity
Research has indicated that this compound possesses several notable biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Effects : Laboratory tests demonstrate effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent.
Data Table: Biological Activities of this compound
Biological Activity | Effectiveness Level | Reference |
---|---|---|
Anticancer | Moderate | |
Antimicrobial | High | |
Enzyme Inhibition | Significant |
Case Studies
Several case studies have explored the applications and efficacy of this compound in various settings:
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to oxidative stress induction and subsequent apoptosis.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.
Properties
IUPAC Name |
4-hydrazinyl-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c5-6-3-1-10(8,9)2-4(3)7/h3-4,6-7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKXZRPSVKHXOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394179 |
Source
|
Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-47-5 |
Source
|
Record name | Thiophene-3-ol, 4-hydrazinyltetrahydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinyl-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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